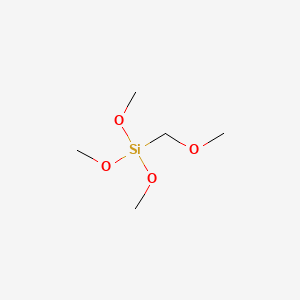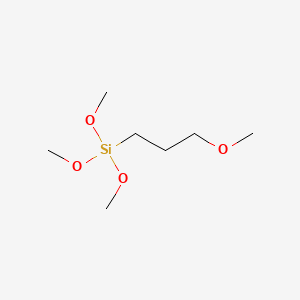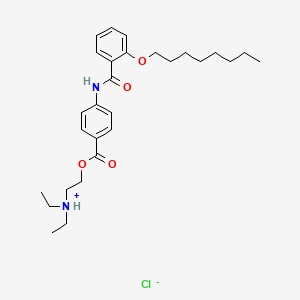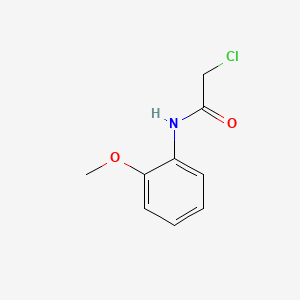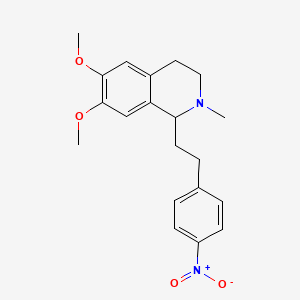
Trihexadecyl borate
Vue d'ensemble
Description
Trihexadecyl borate (THDB) is a boron-containing compound that has garnered significant attention in scientific research. Its unique properties make it a promising candidate for biochemical and physiological studies. One notable application is its role as a surfactant in lipid nanoparticle preparation for gene delivery .
Synthesis Analysis
The synthesis of Trihexadecyl borate involves the esterification of boric acid (H3BO3) with 1-hexadecanol . This reaction results in the formation of the compound, which is characterized by its long hydrocarbon tail and boron atom .
Molecular Structure Analysis
Trihexadecyl borate has the empirical formula C48H99BO3 and a molecular weight of 735.11 g/mol . Its chemical structure consists of a triester formed by three hexadecyl (C16H33) groups attached to a central boron atom. The hydrophobic nature of the hexadecyl chains contributes to its surfactant properties .
Chemical Reactions Analysis
Trihexadecyl borate’s chemical reactivity primarily revolves around its ester bonds. It can undergo hydrolysis, yielding boric acid and hexadecanol. Additionally, it may participate in reactions involving boron-centered chemistry, although specific examples would require further investigation .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Distillation Properties
- Trihexadecyl borate has been synthesized through the action of 1-hexadecanol on boric acid. It's notable for its ability to be distilled in a high vacuum without decomposition, a property shared with other hexadecyl esters like trihexadecyl phosphite and tetrahexadecylorhosilicate (Arbuzov & Vinogradova, 1953).
Tribological Applications
- In tribology, N-containing heterocyclic borate esters, similar in structure to trihexadecyl borate, have shown significant potential. For instance, B-N and B-S-N triazine borate esters exhibit good antiwear and extreme pressure properties when used as lubricating additives in mineral oil. This research highlights the improved hydrolytic stability and the formation of protective tribofilms (Li et al., 2015).
Polymerization Catalysts
- Pentafluorophenyl borates, a class that includes compounds like trihexadecyl borate, are used as co-catalysts in metallocene-based processes for olefin polymerization. This application takes advantage of the unique properties of these borates, contributing significantly to the efficiency of industrial polymerization processes (Piers & Chivers, 1997, 1998).
Brake Fluid Manufacturing
- In automotive applications, equilibrium constants of trialkyl borates, which include trihexadecyl borate, have been used to determine the quality of automobile brake fluids. This research underlines the role of such compounds in meeting the quality criteria set by regulatory bodies like the U.S. Department of Transportation (Troch et al., 1991).
Electrolyte Additives in Batteries
- Tris(trimethylsilyl)borate and similar borate compounds have been used to improve the interfacial stability of high-voltage cathodes in lithium-ion batteries. The presence of these additives significantly enhances the cyclic performance and capacity retention of the batteries (Li et al., 2015).
Mécanisme D'action
The exact mechanism of action for Trihexadecyl borate depends on its application. As a surfactant in lipid nanoparticles, it likely facilitates the encapsulation and delivery of genetic material. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic components, aiding in efficient gene transfer .
Propriétés
IUPAC Name |
trihexadecyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H99BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-50-49(51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVRXXJKGXOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H99BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303395 | |
| Record name | Trihexadecyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexadecyl borate | |
CAS RN |
2665-11-4 | |
| Record name | NSC158140 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trihexadecyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexadecyl Borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





